2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid
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Overview
Description
2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of thiazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid involves a multi-step procedure. The process begins with the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones using ethyl 2-chloroacetoacetate. This is followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazolo-triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitubercular activities.
Medicine: Explored as a potential drug candidate for treating bacterial infections and tuberculosis.
Mechanism of Action
The mechanism of action of 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid involves inhibition of bacterial enzymes. The compound targets leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . By inhibiting this enzyme, the compound disrupts protein synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidinone derivatives: These compounds are structurally related and have been studied for their antibacterial properties.
Uniqueness
2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards bacterial enzymes. This makes it a promising candidate for further development as an antibacterial and antitubercular agent.
Properties
Molecular Formula |
C14H11N5O4S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11N5O4S2/c1-7-11(21)17-14-19(18-7)9(5-25-14)16-10(20)6-24-12-8(13(22)23)3-2-4-15-12/h2-5H,6H2,1H3,(H,16,20)(H,22,23) |
InChI Key |
GIXYKBIKBXYGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=C(C=CC=N3)C(=O)O |
Origin of Product |
United States |
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